Antifungal Potency Against Clinical Fungal Strains
Data from a series of compounds containing a 4-piperidinyl-1,2,3-triazole core (analogous to the target compound's core) provides a baseline for antifungal activity. In this study, compound 4j was equipotent with the clinical antifungal miconazole against Cryptococcus neoformans, while compound 4r showed comparable activity to miconazole against Candida albicans, Aspergillus niger, and Aspergillus flavus [1].
| Evidence Dimension | In vitro antifungal activity (MIC) |
|---|---|
| Target Compound Data | Not directly reported; core scaffold is present in series. |
| Comparator Or Baseline | Miconazole (clinical standard) |
| Quantified Difference | Compound 4j: Equipotent to miconazole vs C. neoformans. Compound 4r: Comparable to miconazole vs C. albicans, A. niger, A. flavus. |
| Conditions | In vitro MIC assay against fungal strains. |
Why This Matters
This establishes that the 4-piperidinyl-1,2,3-triazole scaffold is capable of achieving potent, clinically relevant antifungal activity, highlighting the value of this compound as a key intermediate for antifungal drug discovery.
- [1] Sangshetti, J. N. et al. Synthesis of some novel 3-(1-(1-substitutedpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles as antifungal agents. Eur. J. Med. Chem. 2011, 46 (1), 157-162. View Source
